2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid
Description
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core with a methylamino-propanoic acid substituent. This structure combines a bicyclic nitrogen-rich aromatic system with a carboxylic acid functional group, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.
Its carboxylic acid group enhances solubility, a critical factor for pharmacokinetic optimization.
Properties
IUPAC Name |
2-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-6(9(15)16)13(2)7-8-12-11-5-14(8)4-3-10-7/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXYAYFOOJQLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C1=NC=CN2C1=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid typically involves the formation of the triazolo-pyrazine core followed by functionalization at specific positions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial properties against various strains of bacteria.
Mechanism of Action
The mechanism of action of 2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazolo-Pyrazine Derivatives
Physicochemical Properties
- LogP and Solubility: The carboxylic acid group in the target compound reduces logP (predicted ~1.5–2.0) compared to non-polar analogs (e.g., CF3-phenyl derivatives in , logP ~3.5) .
Biological Activity
2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid (CAS No. 1485736-90-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁N₅O₂
- Molecular Weight : 221.22 g/mol
- CAS Number : 1485736-90-0
Research indicates that compounds containing the triazolo[4,3-a]pyrazine moiety exhibit significant biological activities, including anticancer effects. The proposed mechanisms include:
- Induction of Apoptosis : Studies have shown that derivatives of triazolo[4,3-a]pyrazine can activate caspase pathways leading to programmed cell death in cancer cells. For instance, compounds similar to this compound have demonstrated increased apoptosis through the activation of caspases 3, 8, and 9 in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Inhibition of NF-kB Pathway : The NF-kB signaling pathway is crucial in regulating immune response and cell survival. Certain triazole derivatives have been found to suppress NF-kB expression while promoting pro-apoptotic factors like p53 and Bax .
- Autophagy Activation : Compounds related to this class have also been reported to induce autophagy in cancer cells, which can enhance their cytotoxic effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|---|
| Study A | MCF-7 | 0.25 | Increased apoptosis | Caspase activation |
| Study B | MDA-MB-231 | 0.5 | Cell cycle arrest | NF-kB inhibition |
| Study C | Normal Cells | N/A | Minimal toxicity | Selective targeting |
Case Studies
- Anticancer Activity : In a comparative study involving various triazole derivatives, it was found that compounds structurally similar to this compound exhibited stronger cytotoxicity than traditional chemotherapeutics like cisplatin . This highlights the potential of these compounds as alternative or adjunct therapies in cancer treatment.
- Pharmacokinetics and Bioavailability : The compound has shown a favorable bioavailability score (0.55), indicating good absorption characteristics . Its solubility profile suggests it could be effectively delivered in various formulations.
Q & A
Q. How to address low solubility during crystallization of amino-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
